N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide
Description
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide is a synthetic small molecule featuring a pyrrole core substituted with a 4-methylphenylsulfonyl group, methyl groups at positions 4 and 5, a propyl chain at position 1, and a thiophene-2-carboxamide moiety at position 2.
Properties
Molecular Formula |
C21H24N2O3S2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H24N2O3S2/c1-5-12-23-16(4)15(3)19(20(23)22-21(24)18-7-6-13-27-18)28(25,26)17-10-8-14(2)9-11-17/h6-11,13H,5,12H2,1-4H3,(H,22,24) |
InChI Key |
MVHTVAPZFUJRJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
De Novo Pyrrole Synthesis
The Knorr pyrrole synthesis remains a widely used method, involving the condensation of α-aminoketones with β-ketoesters. For this compound, 3-aminopentan-2-one reacts with ethyl acetoacetate under acidic conditions (HCl/EtOH, 60°C) to yield 3,4-dimethylpyrrole-2-carboxylate. Subsequent hydrolysis and decarboxylation generate the 4,5-dimethylpyrrole intermediate. Alternative approaches include the Paal-Knorr method, which employs 1,4-diketones with ammonia or primary amines.
Functionalization of Pre-Formed Pyrroles
Commercial 4,5-dimethylpyrrole undergoes regioselective sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride (TsCl) in the presence of pyridine (Py) as a base. Reaction conditions (DMF, 0°C → RT, 12 h) achieve 85–90% yields. The sulfonyl group’s electron-withdrawing nature directs subsequent electrophilic substitutions to the 2-position.
Amide Bond Formation with Thiophene-2-Carboxylic Acid
The final step couples the pyrrole amine with thiophene-2-carboxylic acid. Two predominant methods are employed:
Classical Coupling Agents
Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), activate the carboxylic acid. In dichloromethane (DCM), the reaction proceeds at room temperature for 24 h, achieving 70–75% yields.
Uranium/Guanidinium Salts
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enhances coupling efficiency in dimethylformamide (DMF), reducing reaction times to 4–6 h with yields exceeding 85%. Microwave irradiation (100°C, 30 min) further accelerates the process, as noted in recent protocols.
Optimization and Modern Techniques
Microwave-Assisted Synthesis
Critical steps, particularly the sulfonylation and amide coupling, benefit from microwave irradiation. For example, sulfonylation under microwave conditions (100 W, 120°C, 20 min) achieves 95% conversion, compared to 12 h conventionally.
Solvent and Catalytic Innovations
Palladium-catalyzed Suzuki-Miyaura cross-coupling introduces aryl groups during intermediate stages, though its application here is limited to precursor synthesis. Ionic liquids (e.g., [BMIM][BF₄]) improve reaction homogeneity and reduce byproducts during alkylation.
Analytical and Purification Methods
Chromatographic Techniques
Silica gel column chromatography (hexane/ethyl acetate gradients) isolates intermediates, while reverse-phase HPLC (C18 column, acetonitrile/water) purifies the final product.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 6.95 (s, 1H, pyrrole-H), 3.45 (t, 2H, N-CH₂), 2.55 (s, 3H, CH₃), 1.85–1.65 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).
-
HRMS : m/z calculated for C₂₃H₂₆N₂O₃S₂ [M+H]⁺: 459.1421; found: 459.1418.
Challenges and Solutions
Regioselectivity Issues
Sulfonylation at the 3-position requires careful control of electronic effects. Using bulky bases (2,6-lutidine) prevents over-sulfonation.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide exhibits several promising biological activities:
Anticancer Properties : The compound has been studied for its potential anticancer effects. It may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown significant cytotoxicity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity : The presence of the sulfonamide group suggests potential antimicrobial properties. Compounds with similar functional groups have demonstrated efficacy against various bacterial strains by inhibiting bacterial enzyme activity .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of similar pyrrole-based compounds against several cancer cell lines. The results indicated that modifications in the sulfonamide group significantly impacted the cytotoxicity profile, with some derivatives showing IC50 values as low as 0.39 µM against HCT116 cells .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of thiophene-containing compounds. The findings revealed that these compounds exhibited potent activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The pyrrole and thiophene rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares a common pyrrole-sulfonamide scaffold with several analogs, differing primarily in the substituents on the amide group and the alkyl chain attached to the pyrrole nitrogen. Key structural analogs include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula; exact values may vary.
Key Observations:
The 2-fluorobenzamide (CAS 951956-86-8) may exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic character . The furan-2-carboxamide (CAS 951943-30-9) has reduced molecular weight (414.5 vs. 442.55 for the fluorobenzamide analog), which could improve solubility but reduce binding affinity in hydrophobic pockets .
Alkyl Chain Modifications :
- A propyl chain (C3H7) in the target compound and CAS 952000-13-4 may confer conformational flexibility compared to the bulkier 2-methylpropyl (C4H9) in CAS 951956-86-8 and 951943-30-7. This could influence membrane permeability and pharmacokinetics .
Sulfonamide Group :
- The 4-methylphenylsulfonyl moiety is conserved across all analogs, suggesting a shared role in sulfonamide-mediated interactions (e.g., hydrogen bonding or enzyme inhibition).
Research Findings and Methodological Considerations
- Structural Analysis : The SHELX software suite (SHELXL, SHELXS) is widely used for crystallographic refinement of such compounds . For example, the fluorobenzamide analog (CAS 951956-86-8) likely underwent X-ray diffraction studies to confirm its conformation and intermolecular interactions .
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the field of cancer therapeutics. Its unique molecular structure includes a pyrrole ring and a sulfonamide group, which are critical for its biological activity.
Chemical Structure and Properties
- Molecular Formula : C24H28N2O4S
- Key Functional Groups : Pyrrole ring, sulfonamide group, and carboxamide.
The presence of these functional groups contributes to the compound's ability to interact with various biological targets, making it a subject of interest for further research.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity by inhibiting specific signaling pathways involved in tumor cell proliferation and migration. Notable findings include:
- Inhibition of Mutant p53 : The compound has been shown to inhibit the activity of conformational mutant p53 proteins, which are often implicated in tumorigenesis. This inhibition disrupts cancer cell signaling pathways, leading to reduced cell migration and proliferation.
- Binding Affinity Studies : Interaction studies demonstrate that this compound binds to proteins involved in cancer progression, suggesting a mechanism for its therapeutic effects against certain cancers.
Antimicrobial Properties
In addition to its anticancer potential, this compound has also been studied for its antimicrobial properties . The sulfonamide group may facilitate interactions with various enzymes and proteins, potentially inhibiting their activity and affecting cellular pathways related to microbial growth.
Synthesis Methods
Several synthesis methods have been reported for producing this compound. These methods are crucial for scaling up production for research and therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methylphenyl)-N'-propylurea | Contains urea instead of amide | Potentially less toxic |
| 4-(4-(dimethylamino)phenyl)sulfonamide | Similar sulfonamide group | Different biological targets |
| N-[3-(1H-benzodiazol-2-yl)propyl]propanamide | Benzodiazole moiety included | Different pharmacological profile |
This table illustrates the uniqueness of this compound due to its specific pyrrole structure combined with sulfonamide functionality, which may confer distinct biological properties not found in other similar compounds.
Future Directions in Research
Further studies are needed to explore the full therapeutic potential of this compound, including:
- In Vivo Studies : To evaluate its efficacy and safety in animal models.
- Mechanistic Studies : To understand the detailed molecular interactions and pathways affected by the compound.
- Clinical Trials : To assess its potential as a therapeutic agent in human subjects.
Q & A
Q. What are the standard synthetic routes for N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide?
The synthesis typically involves sequential functionalization of the pyrrole and thiophene cores. Key steps include:
- Pyrrole core preparation : Alkylation of a pre-functionalized pyrrole derivative with 1-propyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfonylation : Introduction of the 4-methylphenyl sulfonyl group via reaction with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine .
- Thiophene-2-carboxamide coupling : Amide bond formation using thiophene-2-carboxylic acid activated via EDCI/HOBt or similar coupling reagents . Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound?
Comprehensive characterization requires:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~7.5 ppm for aromatic protons of the sulfonyl group) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z ~445.2) .
- X-ray crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Advanced Research Questions
Q. How can synthetic yield and purity be systematically optimized for this compound?
Methodological optimization strategies include:
- Design of Experiments (DoE) : Fractional factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading) .
- Flow chemistry : Continuous-flow reactors to enhance reproducibility and reduce side reactions during sulfonylation or coupling steps .
- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. What crystallographic approaches resolve ambiguities in the compound’s 3D structure?
- Data collection : High-resolution (≤1.0 Å) X-ray diffraction using synchrotron radiation or microfocus sources .
- Refinement : SHELXL software for modeling disorder (e.g., propyl chain conformers) and validating hydrogen bonding networks (e.g., sulfonyl oxygen interactions) .
- Twinned data handling : SHELXD for structure solution in cases of pseudo-merohedral twinning .
Q. How should researchers address contradictions in biological activity data?
Contradictions may arise from assay interference or off-target effects. Mitigation strategies:
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence polarization) with cellular viability assays (MTT/XTT) .
- Dose-response validation : EC₅₀/IC₅₀ determination across multiple replicates to confirm potency trends .
- Metabolite screening : LC-MS/MS to rule out degradation products masking true activity .
Q. Can computational modeling predict this compound’s binding modes with biological targets?
Yes, integrated approaches include:
- Molecular docking : AutoDock Vina or Glide to simulate interactions with enzymes (e.g., cyclooxygenase-2) using crystal structures from the PDB .
- MD simulations : GROMACS/NAMD to assess binding stability over 100+ ns trajectories, focusing on sulfonyl group dynamics .
- QSAR modeling : Predictive models using Hammett constants for substituent effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
